1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a furan ring, a hydroxy group, and a propan-2-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the furan-2-carbonyl group, the hydroxy group, and the dimethylamino group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furan ring would produce a tetrahydrofuran derivative.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(DIMETHYLAMINO)PROPYL]-4-(2-FUROYL)-3-HYDROXY-5-[4-(2-METHYLPHENOXY)ETHOXY]PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(2-METHYLPHENOXY)ETHOXY]PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
1-[3-(DIMETHYLAMINO)PROPYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)16-8-10-17(11-9-16)20-19(21(26)18-7-5-14-29-18)22(27)23(28)25(20)13-6-12-24(3)4/h5,7-11,14-15,20,27H,6,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWXKVCGSZSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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